2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile

Regiochemistry Drug Discovery Intermediates Purity Specifications

2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile (CAS 70120-08-0), also referred to as α,α-dimethyl-3-(phenylmethoxy)benzeneacetonitrile, is a meta-substituted benzyloxyphenyl nitrile building block (C₁₇H₁₇NO, MW 251.32 g/mol). It functions as a critical synthetic intermediate in the preparation of β-site amyloid precursor protein cleaving enzyme (BACE) inhibitors and protein kinase C (PKC) ligands, placing it at the intersection of Alzheimer's disease and oncology research pipelines.

Molecular Formula C17H17NO
Molecular Weight 251.32 g/mol
CAS No. 70120-08-0
Cat. No. B139790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile
CAS70120-08-0
Synonymsα,α-dimethyl-3-(phenylmethoxy)benzeneacetonitrile
Molecular FormulaC17H17NO
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCC(C)(C#N)C1=CC(=CC=C1)OCC2=CC=CC=C2
InChIInChI=1S/C17H17NO/c1-17(2,13-18)15-9-6-10-16(11-15)19-12-14-7-4-3-5-8-14/h3-11H,12H2,1-2H3
InChIKeyIHDJVSQFPAEOLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile (CAS 70120-08-0): A Strategic meta-Substituted Nitrile Intermediate for Kinase-Targeted Drug Discovery


2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile (CAS 70120-08-0), also referred to as α,α-dimethyl-3-(phenylmethoxy)benzeneacetonitrile, is a meta-substituted benzyloxyphenyl nitrile building block (C₁₇H₁₇NO, MW 251.32 g/mol) . It functions as a critical synthetic intermediate in the preparation of β-site amyloid precursor protein cleaving enzyme (BACE) inhibitors and protein kinase C (PKC) ligands, placing it at the intersection of Alzheimer's disease and oncology research pipelines . Its structural signature—a tertiary nitrile gem-dimethyl center orthogonally positioned relative to a 3-benzyloxy substituent—defines its reactivity profile and downstream synthetic utility [1].

Why 2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile (CAS 70120-08-0) Cannot Be Replaced by Its ortho, para, or Methoxy Congeners Without Compromising Synthetic Fidelity


Regioisomeric benzyloxyphenyl nitrile intermediates (ortho, meta, para) and their methoxy analogs are not interchangeable building blocks. The meta-substitution pattern confers distinct stereoelectronic properties that direct subsequent chemical transformations differently than the para or ortho isomers . Furthermore, the benzyloxy moiety imparts approximately two orders of magnitude greater lipophilicity (LogP ~4.07) compared to the methoxy analog (LogP ~2.50), which critically affects phase-transfer behavior, chromatographic purification, and the physicochemical profile of final active pharmaceutical ingredients . Substituting without evidence of equivalent performance in the specific synthetic sequence risks altered reaction kinetics, reduced intermediate purity, and ultimately failed downstream biological validation [1].

Quantitative Differentiation Evidence: 2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile (70120-08-0) vs. Closest Analogs


Meta vs. Para Substitution: Synthetically Distinct Reactivity and Purity Profiles for 2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile (70120-08-0)

Procurement of 2-(3-(benzyloxy)phenyl)-2-methylpropanenitrile (meta isomer) over the para isomer (CAS 167762-83-6) is justified by quantifiably different purity specifications: the meta isomer is regularly supplied at ≥98% purity, whereas the para isomer is commonly listed at a minimum purity specification of 95% . While both isomers share identical molecular formula, LogP (4.07), and PSA (33.02), the meta isomer's consistent higher purity specification reduces purification burden prior to use in sensitive catalytic steps such as palladium-mediated cross-couplings or organometallic additions . In a published patent synthesis, the meta isomer was obtained in 98% yield as a crystalline solid (M+1=252) after dimethylation using bromomethane under phase-transfer conditions, demonstrating robust scalability [1].

Regiochemistry Drug Discovery Intermediates Purity Specifications

Benzyloxy vs. Methoxy Substituent: LogP-Driven Differentiation for BACE1/PKC Intermediate Selection

2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile (CAS 70120-08-0) exhibits a measured LogP of 4.06678, while its closest non-benzyloxy congener, 2-(3-methoxyphenyl)-2-methylpropanenitrile (CAS 17653-93-9), has a LogP of 2.49638 . This represents a LogP difference of 1.57 units, corresponding to approximately 37-fold higher octanol-water partition coefficient for the benzyloxy compound. The benzyloxy intermediate therefore possesses dramatically higher lipophilicity, which is essential for the synthesis of BACE1 inhibitors that must penetrate the blood-brain barrier (BBB) and for PKC ligands requiring membrane compartmentalization [1]. Both compounds share an identical PSA of 33.02 Ų and zero H-bond donors, making lipophilicity the primary differential physicochemical driver .

Lipophilicity LogP Intermediate Physicochemical Properties

Qualified Intermediacy: Documented Synthetic Utility in BACE1 and PKC Ligand Programs

Multiple independent vendors and patent filings explicitly document the use of 2-(3-(benzyloxy)phenyl)-2-methylpropanenitrile (CAS 70120-08-0) as a qualified intermediate for BACE inhibitor and PKC ligand synthesis . In contrast, the para isomer (CAS 167762-83-6) and ortho isomer (CAS 870552-27-5) are listed as generic 'versatile small molecule scaffolds' without specific documentation of the same validated synthetic applications . The meta isomer has been incorporated into patent-protected synthetic routes, including the preparation of cannabinoid receptor agonists, demonstrating its validated role in multi-step medicinal chemistry campaigns [1].

BACE Inhibitors Protein Kinase C Ligands Qualified Intermediates

Rotatable Bond Count and Conformational Flexibility: Meta- vs. Ortho- vs. Para-Isomer Comparison

2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile (meta isomer) possesses 4 rotatable bonds, identical to the para isomer (CAS 167762-83-6) and ortho isomer (CAS 870552-27-5) . However, the meta-substitution pattern places the benzyloxy group in a position where it experiences a different steric environment compared to ortho and para orientations, impacting conformational preferences in the active site of target enzymes . The methoxy analog (CAS 17653-93-9) has only 2 rotatable bonds, indicating substantially reduced conformational flexibility that may limit its utility in generating diverse chemical libraries . While all benzyloxy isomers share the same rotatable bond count, the meta isomer benefits from a 98% purity specification that ensures consistent conformational behavior free from impurities that could alter binding .

Conformational Analysis Molecular Flexibility Drug Design

Procurement-Driven Application Scenarios for 2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile (CAS 70120-08-0)


CNS-Penetrant BACE1 Inhibitor Lead Optimization Requiring High-LogP Intermediate

In medicinal chemistry programs targeting β-secretase (BACE1) for Alzheimer's disease, the benzyloxy intermediate (LogP 4.07) is preferred over the methoxy analog (LogP 2.50) because the higher lipophilicity translates to improved blood-brain barrier penetration of final inhibitors [1]. The meta-substitution pattern ensures correct orientation of the benzyloxy pharmacophore in the S1 pocket of BACE1, as demonstrated by multiple low-nanomolar inhibitors incorporating this scaffold [2].

Protein Kinase C (PKC) Ligand Synthesis with Validated Intermediate Supply Chain

Research groups developing isoform-selective PKC ligands for oncology applications should procure the meta isomer (CAS 70120-08-0) because it is the only isomer documented by multiple vendors as a qualified PKC ligand intermediate . The availability of ≥98% purity material from multiple suppliers (AKSci, Apollo Scientific, Bidepharm) reduces single-supplier dependency risk .

Cannabinoid Receptor Agonist Development Using Patent-Validated Synthetic Route

The meta isomer has been explicitly used in a published patent synthesis of cannabinoid receptor agonists, where it was converted to the corresponding aldehyde (III) in 98% yield via DIBAL-H reduction, then to the alcohol (IV) via NaBH₄ reduction [3]. This three-step, patent-documented sequence provides a validated synthetic pathway that cannot be guaranteed with the para or ortho isomers, which lack identical documentation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.